7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one
Description
7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one (CAS: 681294-57-5) is a synthetic chromenone derivative characterized by a benzopyran backbone with distinct substituents at positions 2, 5, and 5. Its molecular formula is C₂₃H₁₈O₄ (molecular weight: 358.39 g/mol) . Chromenones are widely studied for their pharmacological relevance, including anticancer, antimicrobial, and enzyme-modulating activities .
Synthesis of this compound typically involves multi-step reactions, such as benzyl protection of hydroxyl groups followed by acid-catalyzed cyclization. For example, potassium carbonate and acetic acid are key reagents in its preparation, as noted in .
Properties
IUPAC Name |
5-methoxy-2-phenyl-7-phenylmethoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-25-21-12-18(26-15-16-8-4-2-5-9-16)13-22-23(21)19(24)14-20(27-22)17-10-6-3-7-11-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTINPUMXAEBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one, also known by its CAS number 681294-57-5, is a synthetic compound belonging to the chromene family. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various assays, and structural characteristics.
The molecular formula for this compound is , with a molecular weight of approximately 358.39 g/mol. The structure features a chromenone core, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H18O4 |
| Molecular Weight | 358.39 g/mol |
| CAS Number | 681294-57-5 |
| LogP | 5.05 |
The biological activity of this compound is attributed to its interaction with various biological targets. Research has indicated that this compound may act as an inhibitor of specific enzymes and receptors involved in disease processes, including:
- Monoamine Oxidase (MAO) Inhibition : Studies have shown that derivatives of chromenone compounds can inhibit MAO-A and MAO-B, enzymes implicated in neurodegenerative diseases. For instance, certain derivatives exhibited IC50 values ranging from 6.97 μM to 10.9 μM against MAO-A, indicating moderate inhibitory activity .
- Acetylcholinesterase (AChE) Inhibition : The compound has been evaluated for its AChE inhibitory activity, which is significant in the context of Alzheimer's disease treatment. Some derivatives showed promising results with IC50 values as low as 1.52 μM .
- Antioxidant Activity : Chromene derivatives are often studied for their antioxidant properties, which contribute to their therapeutic potential in oxidative stress-related disorders.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound and its analogs:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant inhibition against AChE and MAO enzymes, suggesting potential applications in treating cognitive disorders .
- Molecular Dynamics Simulations : Molecular dynamics simulations have been employed to rationalize the binding interactions of this compound with target proteins, providing insights into its efficacy and stability within biological systems .
- Comparative Analysis with Similar Compounds : The compound's activity was compared with other chromene derivatives, revealing that structural modifications significantly impact biological efficacy. For example, the presence of methoxy groups on the phenyl ring was found to enhance AChE inhibition .
Scientific Research Applications
Synthesis and Modification
The synthesis of 7-(benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one involves several key steps:
- Benzylation : The hydroxyl group of 2-hydroxyacetophenone is benzylated using benzyl bromide in the presence of a base.
- Cyclization : The benzylated intermediate undergoes cyclization to form the chromenone core using reagents like phosphorus oxychloride.
This compound can also undergo various chemical transformations, including oxidation and reduction, which allow for the creation of derivatives with potentially enhanced biological activities .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Enzyme Inhibition
- The compound has been studied for its potential as an enzyme inhibitor, particularly against monoamine oxidase (MAO) and cholinesterase. These enzymes play critical roles in neurotransmitter metabolism, making the compound a candidate for neurological disorders .
2. Antioxidant Activity
- It demonstrates significant antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
3. Antimicrobial Properties
- Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents .
4. Anticancer Potential
- Investigations into its anticancer properties have shown promise, with evidence suggesting that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited MAO with an IC50 value indicating significant potency. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, which are beneficial in treating depression and anxiety disorders .
Case Study 2: Antioxidant Effects
In vitro assays revealed that the compound significantly reduced oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent for conditions associated with oxidative damage, such as neurodegenerative diseases .
Case Study 3: Anticancer Activity
Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in various cancer cell lines. The study found that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, showcasing its potential as an anticancer drug candidate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromenones exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one with structurally analogous derivatives:
Table 1: Structural and Functional Comparison of Selected Chromenones
Key Findings:
Substituent Effects on Bioactivity: The benzyloxy group at position 7 (as in the target compound) enhances π-π stacking interactions with biological targets, such as porphyrin rings in heme-related inhibition . Methoxy groups (e.g., at position 5) increase metabolic stability but reduce hydrogen-bonding capacity compared to hydroxyl groups .
Synthetic Strategies :
- The target compound shares synthetic pathways with derivatives like 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one , where benzyl protection is critical for regioselectivity .
- In contrast, compounds with methoxymethoxy groups () require additional steps for orthogonal protection .
Biological Activities: Chromenones with multiple benzyloxy groups (e.g., 5,7-bis(benzyloxy)-2-phenyl derivative) show notable anticancer activity, likely due to enhanced hydrophobic interactions with cellular targets . Derivatives with hydroxyl groups (e.g., 5-hydroxy-7-methoxyflavone in ) exhibit stronger antioxidant properties but lower synthetic yields due to oxidation sensitivity .
Crystallographic Insights: X-ray studies on 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one () reveal planar chromenone cores stabilized by intramolecular hydrogen bonds, a feature likely shared with the target compound .
Preparation Methods
Base-Mediated Benzyl Protection and Cyclization
Starting material : 2-Hydroxy-4-methoxyacetophenone undergoes silyl protection at C2-OH using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent undesired side reactions. Subsequent alkylation with benzyl bromide in the presence of KCO or EtN yields 7-benzyloxy-4-methoxyacetophenone (Scheme 1A). Cyclization to the chromenone core is achieved using methanesulfonyl chloride (MsCl) and BF·OEt at 0°C, forming the 4H-chromen-4-one scaffold in 72–78% yield.
Key conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Silyl protection | TBDMSCl, imidazole | DMF | RT | 89% |
| Benzylation | BnBr, KCO | Acetone | Reflux | 85% |
| Cyclization | MsCl, BF·OEt | DCM | 0°C | 75% |
Palladium-Catalyzed C2-Arylation
A PdCl(PPh)-catalyzed coupling strategy enables direct introduction of the C2-phenyl group. The silyl-protected intermediate reacts with phenylboronic acid under Suzuki–Miyaura conditions (NaCO, dioxane/HO, 90°C), achieving 68% yield. Alternatively, tert-butyl isocyanide serves as a carbonyl source in a one-pot cascade reaction with LiOtBu, affording the chromenone in 84% yield (Table 1).
Optimized catalytic system :
-
Catalyst: PdCl(PPh) (5 mol%)
-
Base: LiOtBu (3 equiv)
-
Solvent: Dioxane
-
Temperature: 120°C
Acid-Catalyzed Ring Closure
Trifluoroacetic anhydride (TFAA)-mediated cyclization of 1-(2,4-dihydroxyphenyl)ethanone derivatives provides an alternative route. Sodium trifluoroacetate facilitates trifluoromethylation at C2, followed by benzyl protection and oxidative cyclization (HO, HOAc) to yield the target compound in 63% overall yield.
Critical Analysis of Methodologies
Efficiency and Scalability
Q & A
Q. What are the standard synthetic routes for preparing 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one, and how do reaction conditions influence yield?
The compound is typically synthesized via Claisen-Schmidt condensation between a substituted benzaldehyde and a hydroxyacetophenone derivative. For example, 5-methoxy-7-hydroxyflavone intermediates (e.g., ) are benzylated using benzyl bromide in alkaline conditions. Key factors include:
Q. How can NMR spectroscopy distinguish positional isomerism in methoxy and benzyloxy groups on the chromenone core?
- ¹H NMR : Methoxy protons resonate as singlets at δ 3.8–4.0 ppm, while benzyloxy groups show split aromatic protons (δ 7.2–7.5 ppm) and a benzylic CH₂ triplet (δ 4.9–5.1 ppm) .
- ¹³C NMR : Methoxy carbons appear at δ 55–57 ppm, whereas benzyloxy carbons exhibit signals at δ 70–72 ppm (CH₂) and δ 128–136 ppm (aromatic carbons) .
Q. What solvent systems are optimal for solubility and crystallization of this compound?
- Solubility : Highly soluble in DMSO, DCM, and THF; sparingly soluble in water (<0.1 mg/mL).
- Crystallization : Slow evaporation from ethanol/water (4:1 v/v) yields monoclinic crystals suitable for X-ray diffraction ().
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. benzyloxy) impact biological activity in kinase inhibition assays?
- Benzyloxy groups enhance lipophilicity, improving cell membrane permeability. For example, 7-benzyloxy derivatives show IC₅₀ values <10 µM against CDK2 kinases, whereas 7-hydroxy analogs are inactive .
- Methoxy groups at C-5 stabilize hydrogen bonding with kinase active sites (e.g., ATP-binding pockets), as shown in molecular docking studies .
Q. What crystallographic data confirm the planar geometry of the chromenone core?
Single-crystal X-ray analysis ( ) reveals:
- Dihedral angles : The benzopyran ring system is nearly planar (deviation <0.05 Å).
- Hydrogen bonding : Intramolecular O–H···O bonds (2.7–2.9 Å) stabilize the 4-keto group.
- Packing : π-π stacking between phenyl rings (3.4–3.6 Å spacing) dominates the crystal lattice.
Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
- Assay variability : Cytotoxicity (e.g., IC₅₀ = 20 µM in HepG2 cells) may mask anti-inflammatory effects (e.g., NF-κB inhibition at 5 µM). Use orthogonal assays (e.g., ELISA for IL-6 suppression) to validate .
- Metabolic stability : Benzyloxy groups undergo hepatic demethylation, generating active metabolites ().
Q. What strategies mitigate degradation during long-term storage?
Q. How do computational methods predict SAR for flavonoid derivatives?
- QSAR models : Hammett constants (σ) for substituents correlate with logP and IC₅₀ values. For example, electron-withdrawing groups at C-7 improve antioxidant activity (R² = 0.89) .
- Docking simulations : AutoDock Vina identifies key residues (e.g., Lys33 in PKA) for hydrogen bonding with the 4-keto group .
Methodological Best Practices
Q. How to validate purity for publications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
